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6-Chloro-3-phenylpyridazin-4-

amine

CAS No.: 79852-16-7

Cat. No.: B3031866

Get Quote

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-3-
phenylpyridazin-4-amine, a substituted pyridazine derivative. While direct literature on this

specific molecule is sparse, this document leverages established chemical principles and data

from structurally analogous compounds to detail its nomenclature, physicochemical properties,

a proposed synthetic pathway, and potential biological significance. This guide is intended for

researchers and professionals in drug discovery and medicinal chemistry, offering a robust

framework for the synthesis, characterization, and potential application of this and related

compounds.

Introduction and Nomenclature
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is

a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of

pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and

anticancer properties. The compound of interest, 6-Chloro-3-phenylpyridazin-4-amine,

incorporates key pharmacophoric features: a halogen atom, a phenyl group, and an amino

substituent, which are expected to modulate its chemical and biological profile.
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1.1. IUPAC Nomenclature

Based on the principles of systematic nomenclature for heterocyclic compounds, the

unambiguous IUPAC name for the specified structure is 6-chloro-3-phenylpyridazin-4-amine.

1.2. Chemical Structure and Identifiers

Due to the limited availability of data for this specific molecule in public databases, a dedicated

CAS Registry Number has not been identified. However, its structure and key identifiers can be

predicted.

Identifier Value

IUPAC Name 6-chloro-3-phenylpyridazin-4-amine

Molecular Formula C₁₀H₈ClN₃

Molecular Weight 205.65 g/mol

Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C=C2N)Cl

InChI Key (Predicted)

Proposed Synthesis and Mechanistic Rationale
The synthesis of 6-Chloro-3-phenylpyridazin-4-amine can be logically approached from

readily available precursors. A plausible and efficient synthetic route involves the amination of a

4-substituted pyridazine derivative where the substituent can act as a good leaving group. The

most direct precursor would be a 4-halo or 4-hydroxy-substituted pyridazine.

2.1. Synthetic Workflow

A proposed two-step synthesis is outlined below, starting from 3,6-dichloropyridazine.

3,6-Dichloropyridazine 3-Chloro-6-phenylpyridazine

Suzuki Coupling
(Phenylboronic acid, Pd catalyst) 6-Chloro-3-phenylpyridazin-4-oneOxidation 4,6-Dichloro-3-phenylpyridazine

Chlorination
(e.g., POCl3) 6-Chloro-3-phenylpyridazin-4-amine

Amination
(e.g., NH3, Buchwald-Hartwig)
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Caption: Proposed synthetic workflow for 6-Chloro-3-phenylpyridazin-4-amine.

2.2. Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dichloro-3-phenylpyridazine

This intermediate can be synthesized from 3,6-dichloropyridazine via a Suzuki coupling to

introduce the phenyl group, followed by oxidation and chlorination.

Suzuki Coupling: To a solution of 3,6-dichloropyridazine (1 eq.) in a suitable solvent such as

1,4-dioxane/water, add phenylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄,

0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).

Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100°C until the starting

material is consumed (monitored by TLC).

Cool the reaction, and perform an aqueous workup followed by extraction with an organic

solvent (e.g., ethyl acetate).

Purify the crude product by column chromatography to yield 3-chloro-6-phenylpyridazine.

Oxidation: The resulting 3-chloro-6-phenylpyridazine is then oxidized to 6-chloro-3-

phenylpyridazin-4-one.

Chlorination: The pyridazinone is subsequently treated with a chlorinating agent like

phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-3-phenylpyridazine.

Step 2: Amination of 4,6-Dichloro-3-phenylpyridazine

The final step involves a nucleophilic aromatic substitution (SNAAr) or a palladium-catalyzed

amination (Buchwald-Hartwig reaction) to introduce the amino group at the 4-position.

Reaction Setup: In a sealed reaction vessel, dissolve 4,6-dichloro-3-phenylpyridazine (1 eq.)

in a suitable solvent (e.g., toluene or dioxane).

Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate)

and a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and BINAP) if proceeding via

Buchwald-Hartwig amination. A strong base such as sodium tert-butoxide is also required.
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Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110°C.

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the

mixture and perform a standard aqueous workup.

Purification: The crude product can be purified by recrystallization or column chromatography

on silica gel to afford the final product, 6-Chloro-3-phenylpyridazin-4-amine.

2.3. Rationale for Methodological Choices

Suzuki Coupling: This is a robust and versatile method for forming carbon-carbon bonds,

making it ideal for introducing the phenyl group onto the pyridazine core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly

efficient for forming carbon-nitrogen bonds, particularly on electron-deficient heterocyclic

systems like pyridazines. It often provides higher yields and better regioselectivity compared

to classical SNAAr reactions.

Spectroscopic Characterization (Predicted)
The structural elucidation of 6-Chloro-3-phenylpyridazin-4-amine would rely on a

combination of standard spectroscopic techniques.
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Technique Expected Observations

¹H NMR

- Aromatic protons of the phenyl group

(multiplet, ~7.2-7.8 ppm).- A singlet for the

pyridazine ring proton.- A broad singlet for the

NH₂ protons.

¹³C NMR

- Resonances for the carbon atoms of the

phenyl and pyridazine rings.- The carbon

bearing the chlorine atom would be shifted

downfield.- The carbon attached to the amino

group would be shielded.

IR Spectroscopy

- N-H stretching vibrations of the primary amine

(~3300-3500 cm⁻¹).- C=C and C=N stretching

vibrations of the aromatic rings (~1400-1600

cm⁻¹).- C-Cl stretching vibration (~600-800

cm⁻¹).

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight of the compound.- A

characteristic isotopic pattern (M+2) due to the

presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Potential Biological Activity and Therapeutic
Relevance
While no specific biological data exists for 6-Chloro-3-phenylpyridazin-4-amine, the

pyridazine scaffold is a cornerstone in the development of various therapeutic agents. The

structural motifs present in the target molecule suggest several potential avenues for biological

activity.

4.1. Anti-inflammatory and Analgesic Potential

Numerous pyridazine and pyridazinone derivatives have demonstrated significant anti-

inflammatory and analgesic properties. This activity is often attributed to the inhibition of

cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. It is plausible that

6-Chloro-3-phenylpyridazin-4-amine could exhibit similar inhibitory effects.
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4.2. Anticancer Activity

The pyridazine nucleus is found in several compounds investigated for their anticancer

properties. These compounds can act through various mechanisms, including the inhibition of

protein kinases, which are crucial for cell signaling and proliferation. The substitution pattern of

6-Chloro-3-phenylpyridazin-4-amine makes it a candidate for screening against various

cancer cell lines.

4.3. Antimicrobial Activity

Substituted pyridazines have also been explored for their antibacterial and antifungal activities.

The combination of a halogen and an amino group on the pyridazine ring could confer

antimicrobial properties.

4.4. Signaling Pathway Interactions

The potential interaction of 6-Chloro-3-phenylpyridazin-4-amine with key signaling pathways,

such as those mediated by protein kinases, could be a primary mechanism for its biological

effects.

6-Chloro-3-phenylpyridazin-4-amine

Protein Kinase (e.g., Tyrosine Kinase)

Inhibition

Downstream Signaling Cascade

Cell Proliferation / Inflammation
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Caption: Hypothetical interaction with a protein kinase signaling pathway.

Conclusion and Future Directions
6-Chloro-3-phenylpyridazin-4-amine represents an intriguing yet underexplored molecule

within the vast chemical space of pyridazine derivatives. This guide provides a foundational

understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its

potential biological activities based on extensive data from related compounds. Future research

should focus on the successful synthesis and purification of this compound, followed by

comprehensive spectroscopic characterization to confirm its structure. Subsequently, a

thorough investigation of its biological properties through in vitro and in vivo screening is

warranted to uncover its therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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